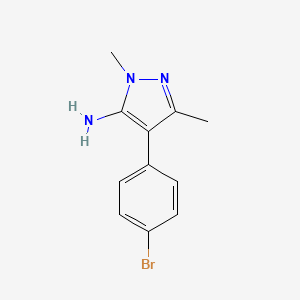

4-(4-Bromophenyl)-2,5-dimethylpyrazol-3-amine

Description

Properties

IUPAC Name |

4-(4-bromophenyl)-2,5-dimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3/c1-7-10(11(13)15(2)14-7)8-3-5-9(12)6-4-8/h3-6H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEVCRZPUXDJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C2=CC=C(C=C2)Br)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2,5-dimethylpyrazol-3-amine typically involves the reaction of 4-bromobenzaldehyde with acetylacetone in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with hydrazine hydrate to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2,5-dimethylpyrazol-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

The compound exhibits significant pharmacological properties , making it a candidate for various therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds, including 4-(4-bromophenyl)-2,5-dimethylpyrazol-3-amine, demonstrate antibacterial and antifungal properties. These compounds serve as lead structures for the development of new medications targeting resistant bacterial strains and fungal infections .

- Anti-inflammatory Effects : A study highlighted that certain pyrazole derivatives can inhibit intracellular calcium signaling pathways associated with inflammatory responses. This suggests potential applications in treating inflammatory diseases .

- Anticancer Properties : The compound's structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies have shown efficacy against various cancer cell lines, including brain and breast cancer, through mechanisms such as topoisomerase inhibition .

Potential Therapeutic Applications

The unique chemical structure of this compound contributes to its diverse applications:

| Therapeutic Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | Effective against resistant strains |

| Antifungal | Disruption of fungal cell integrity | Treatment for systemic fungal infections |

| Anti-inflammatory | Calcium channel inhibition | Reduction of inflammation in chronic diseases |

| Anticancer | Topoisomerase inhibition | Targeted therapy for various cancers |

Case Studies

Several studies provide insights into the compound's effectiveness:

- Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested against multiple bacterial strains. Results showed that modifications to the bromophenyl group enhanced antibacterial activity significantly compared to non-brominated analogs.

- Anti-inflammatory Research : Another study evaluated the anti-inflammatory effects of pyrazole derivatives in vitro. The results indicated that specific modifications could lead to increased efficacy in inhibiting pro-inflammatory pathways .

- Anticancer Evaluation : In vitro assays demonstrated that certain derivatives exhibited potent anticancer activity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2,5-dimethylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. This can result in antimicrobial or anticancer effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Positional Isomers: 4-(3-Bromophenyl)-2,5-dimethylpyrazol-3-amine (HC-3995)

Key Differences :

- Substituent Position : The bromine atom is at the meta position (3-position) of the phenyl ring in HC-3995, compared to the para position (4-position) in the target compound.

- Purity : HC-3995 is reported at 96% purity (CAS 1156165-95-5), suggesting comparable synthetic accessibility to the target compound .

Table 1: Positional Isomer Comparison

| Property | 4-(4-Bromophenyl)-2,5-dimethylpyrazol-3-amine | HC-3995 (3-Bromo Analog) |

|---|---|---|

| Bromophenyl Position | Para (4-position) | Meta (3-position) |

| Purity | Not explicitly reported | 96% |

| Potential Reactivity | Higher para-directed reactivity | Altered electronic effects |

Simplified Pyrazole Derivatives: 4-(4-Bromophenyl)-1H-pyrazol-3-amine

Key Differences :

- Methyl Substituents : The target compound includes methyl groups at positions 2 and 5, absent in the simpler derivative (CAS 40545-64-0).

- Safety Profile : The absence of methyl groups in the simpler derivative may influence toxicity or handling requirements, as indicated by its Safety Data Sheet (SDS) .

Table 2: Substituent Impact on Properties

Heterocyclic Variants: Triazole-Thiones and Oxadiazoles

Triazole-Thiones () :

- Core Structure : Compounds like 19a (CAS 1349172-90-2) replace the pyrazole with a triazole-thione ring, introducing sulfur and nitrogen atoms.

Table 3: Heterocycle Comparison

| Compound Type | Key Features | Potential Advantages |

|---|---|---|

| Pyrazole (Target) | Balanced lipophilicity, methyl groups | Metabolic stability, synthetic accessibility |

| Triazole-Thione | Sulfur inclusion, bulky substituents | Enhanced target binding |

| Oxadiazole | Electron-deficient ring | High reactivity in coupling reactions |

Functionalized Pyrazole-3-amines ()

Example Compounds :

- 4k (CAS 630.0970): Contains a 5-bromothiophene and aminosulfonylphenyl group, introducing sulfonamide functionality.

Comparison Insights :

- Biological Relevance : Sulfonamide and fluorophenyl groups in these analogs are associated with kinase inhibition and antiviral activity, suggesting that the target compound’s bromophenyl and methyl groups could be optimized for similar applications .

- Synthetic Complexity : The target compound’s simpler structure may offer advantages in large-scale synthesis compared to highly functionalized analogs like 4k.

Biological Activity

4-(4-Bromophenyl)-2,5-dimethylpyrazol-3-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a bromophenyl group and two methyl groups. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds with a pyrazole scaffold exhibit diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound are summarized below.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung) | 70 | |

| This compound | BT549 (Breast) | 50 | |

| Tamoxifen | A549 | 55 |

The above data demonstrates that this compound exhibits comparable or superior cytotoxicity against certain cancer cell lines when compared to established chemotherapeutic agents like tamoxifen.

The mechanisms by which pyrazole derivatives exert their anticancer effects often involve the induction of apoptosis and modulation of key signaling pathways. Studies have shown that these compounds can influence the expression of apoptosis-related proteins such as Bcl-2 and Bax, promoting cancer cell death through intrinsic pathways.

Case Studies

- In Vitro Studies on A549 and BT549 Cells : In a study evaluating the effects of various pyrazole derivatives, it was found that this compound significantly reduced cell viability in both A549 and BT549 cell lines. The IC50 values were recorded at 70 µM and 50 µM, respectively. These findings suggest that this compound may be a promising candidate for further development in cancer therapeutics .

- Molecular Docking Studies : Molecular docking studies have indicated that the compound interacts favorably with key targets involved in cancer progression. The binding affinity and interaction patterns suggest potential for inhibition of critical pathways in tumor growth .

Q & A

Q. Q: What synthetic routes are commonly employed for preparing 4-(4-Bromophenyl)-2,5-dimethylpyrazol-3-amine, and how can reaction yields be optimized?

A: The compound is typically synthesized via condensation reactions of substituted acetophenones with hydrazine derivatives. For example, analogous pyrazole-3-amine derivatives are synthesized using ketones (e.g., 4-fluoroacetophenone) and hydrazines under reflux conditions in polar aprotic solvents like DMF or ethanol . Yields (70–82%) can be optimized by controlling reaction temperature, stoichiometry of reagents, and catalyst selection (e.g., acetic acid as a cyclization promoter). Post-synthesis purification via column chromatography with ethyl acetate/hexane mixtures is recommended to isolate high-purity products .

Advanced Structural Confirmation

Q. Q: How can crystallographic software like SHELX and ORTEP-3 aid in resolving the 3D structure of this compound?

A: Single-crystal X-ray diffraction (SCXRD) data refinement using SHELXL (a module of SHELX) allows precise determination of bond lengths, angles, and torsional parameters, critical for confirming the bromophenyl and pyrazole ring orientations . ORTEP-3 provides graphical visualization of thermal ellipsoids, highlighting molecular packing and potential intermolecular interactions (e.g., halogen bonding from the bromine substituent) . For accurate refinement, high-resolution data (≤1.0 Å) is preferred to resolve disorder in the methyl or bromophenyl groups.

Reactivity & Functionalization

Q. Q: How does the 4-bromophenyl substituent influence the reactivity of the pyrazole-3-amine core in further functionalization?

A: The bromine atom at the para position of the phenyl ring enables cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups, enhancing structural diversity . The electron-withdrawing nature of bromine also activates the pyrazole ring toward electrophilic substitution at the 5-methyl position. However, steric hindrance from the 2,5-dimethyl groups may require optimized conditions (e.g., PdCl₂(dppf) catalyst, elevated temperatures) for efficient coupling .

Biological Activity Profiling

Q. Q: What methodological considerations are critical when designing biological assays for this compound, particularly in kinase inhibition studies?

A: Prior studies on analogous pyrazole-3-amines highlight the importance of:

- Structural Mimicry : Align the bromophenyl group with hydrophobic kinase pockets (e.g., ATP-binding sites in tyrosine kinases).

- Solubility Optimization : Use DMSO stock solutions (<1% v/v) to prevent aggregation in aqueous assay buffers.

- Dose-Response Validation : Employ IC₅₀ determination via fluorescence polarization or ADP-Glo™ assays, with triplicate measurements to account for variability .

Data Contradictions & Validation

Q. Q: How should researchers address discrepancies between computational predictions and experimental data for this compound’s electronic properties?

A: Discrepancies in dipole moments or HOMO-LUMO gaps (predicted via DFT vs. experimental UV-Vis) often arise from solvent effects or crystal packing. Mitigation strategies include:

- Solvent Correction : Apply PCM (Polarizable Continuum Model) in DFT calculations to mimic experimental solvent environments.

- Crystallographic Validation : Compare computed gas-phase geometries with SCXRD-derived bond parameters to identify steric/electronic distortions .

Advanced Applications in Material Science

Q. Q: Can this compound serve as a ligand for transition-metal complexes, and what spectroscopic techniques validate coordination?

A: The pyrazole-3-amine moiety acts as a bidentate ligand via the amine and pyrazole nitrogen atoms. Coordination with metals (e.g., Cu(II), Pd(II)) is confirmed via:

- FT-IR : Shift in N-H stretching (3300–3100 cm⁻¹) upon deprotonation.

- ESI-MS : Peaks corresponding to [M + L]⁺ adducts.

- Magnetic Susceptibility : For paramagnetic complexes (e.g., Cu(II)), SQUID magnetometry quantifies μeff values .

Stability & Degradation Analysis

Q. Q: What analytical methods are recommended to assess the thermal stability and photodegradation pathways of this compound?

A:

- TGA/DSC : Determine decomposition temperatures under nitrogen/air atmospheres.

- HPLC-MS : Identify photodegradation products (e.g., debromination or oxidation) after UV exposure (254 nm, 24 hrs).

- NMR Kinetics : Monitor time-resolved ¹H NMR in D₂O/CD₃CN to track hydrolytic stability of the amine group .

Comparative SAR Studies

Q. Q: How does substituting the bromine atom with other halogens (F, Cl) alter biological activity?

A: Fluorine substitution (e.g., 4-fluorophenyl analogs) typically enhances metabolic stability and membrane permeability due to increased electronegativity and reduced steric bulk. Chlorine analogs may show higher potency in kinase assays but lower solubility. Systematic SAR requires parallel synthesis of halogenated derivatives followed by enzymatic (e.g., kinase panel) and ADMET profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.